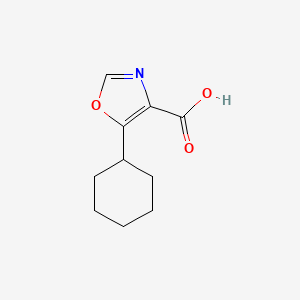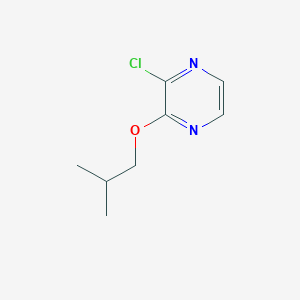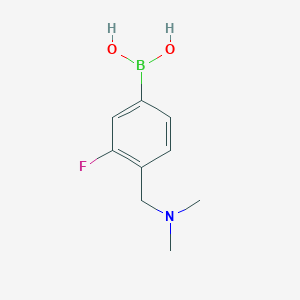
4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
Descripción general
Descripción
“4-((Dimethylamino)methyl)-3-fluorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are typically synthesized through a reaction of a boron trihalide or a boron trifluoride etherate with an organometallic compound such as an aryl Grignard or aryl lithium reagent .
Molecular Structure Analysis
The molecular structure of this compound likely consists of a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom and a boronic acid group attached. Additionally, a dimethylamino group is likely attached to the carbon atom adjacent to the boronic acid group .
Chemical Reactions Analysis
Boronic acids are known to participate in various types of chemical reactions. One of the most well-known reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for this compound were not found, boronic acids in general are typically solid at room temperature. They have varying solubilities in common solvents, depending on the substituents attached to the boron atom .
Aplicaciones Científicas De Investigación
-
Application in Terahertz Technology
- Field : Physics
- Summary : A compound similar to the one you mentioned, 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), has been studied for its properties in the terahertz range .
- Methods : The growth of DSTMS crystal, synchrotron radiation, Hirshfeld analysis, refraction and absorption in terahertz range, and THz wave generation are reported . The internal defects of DSTMS crystal are mainly dislocations by synchrotron radiation analysis .
- Results : The absorption index and refractive index of THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method . The generation of terahertz wave in DSTMS crystals with different thicknesses is studied. It is found that the highest terahertz conversion efficiency is 1.71×10−5 .
-
Application in Esterification Reactions
- Field : Organic Chemistry
- Summary : 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine that is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions .
- Methods : DMAP can be used in esterification reactions with anhydrides . The mechanism involves three steps. First, DMAP and the anhydride react to form an ion pair of the acylpyridinium ion and the anion of the anhydride . In the second step, the alcohol adds to the acylpyridinium, and elimination of pyridine forms an ester .
- Results : This method has been used in a variety of esterification reactions, providing a convenient and efficient way to synthesize esters .
-
Application in Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
- Field : Organic Chemistry
- Summary : A compound similar to the one you mentioned, 4-Dimethylaminopyridine (DMAP), has been used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .
- Methods : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins .
- Results : The reaction provides a convenient method for the synthesis of 3,5-disubstituted 2,6-dicyanoaniline .
-
Application in Synthesis of Ester
- Field : Organic Chemistry
- Summary : A compound similar to the one you mentioned, 4-Dimethylaminopyridine (DMAP), is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .
- Methods : In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
- Results : This method has been used in a variety of esterification reactions, providing a convenient and efficient way to synthesize esters .
-
Application in Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
- Field : Organic Chemistry
- Summary : A compound similar to the one you mentioned, 4-Dimethylaminopyridine (DMAP), has been used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .
- Methods : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins .
- Results : The reaction provides a convenient method for the synthesis of 3,5-disubstituted 2,6-dicyanoaniline .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGKUSJVFIQRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-3-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



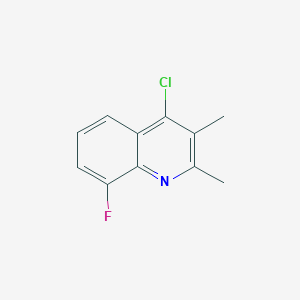
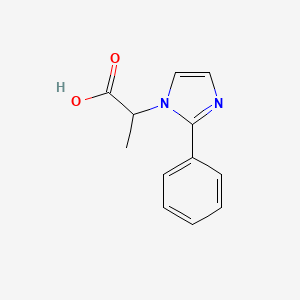
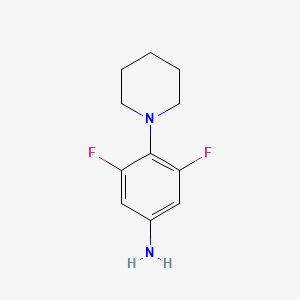
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
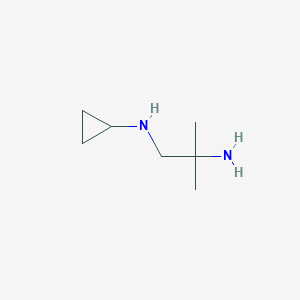
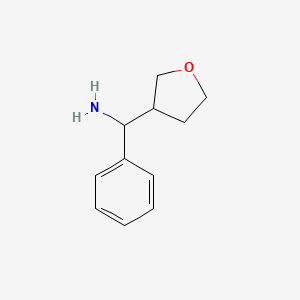
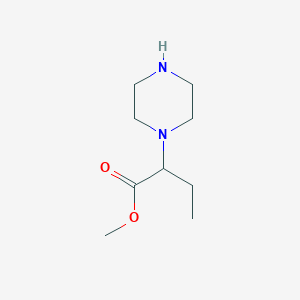
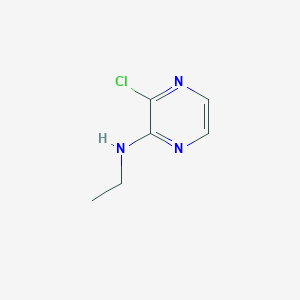
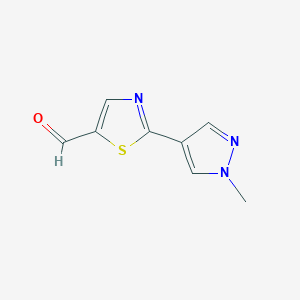
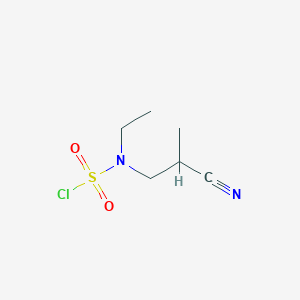
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
